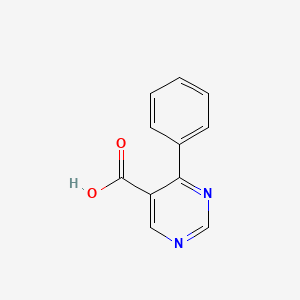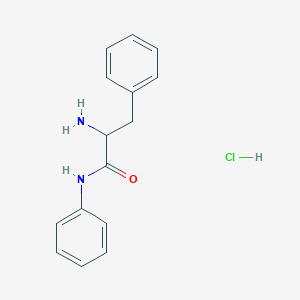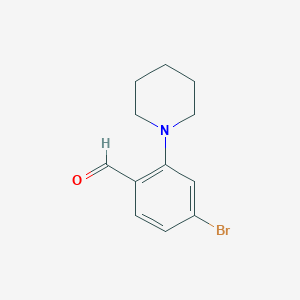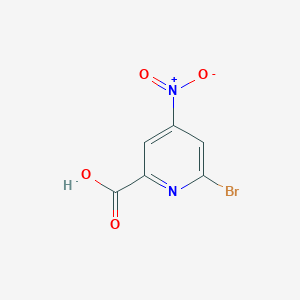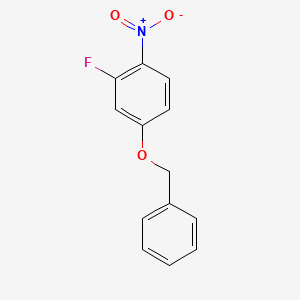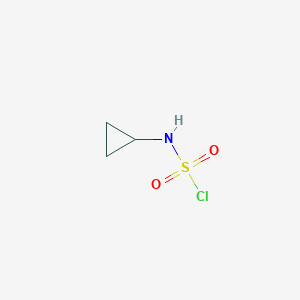
Cyclopropylsulfamoyl chloride
描述
Cyclopropylsulfamoyl chloride is a compound that is related to various cyclopropyl-containing compounds, which have been studied for their unique chemical and physical properties. While the provided papers do not directly discuss cyclopropylsulfamoyl chloride, they do provide insights into the behavior of similar cyclopropyl derivatives, which can be extrapolated to understand the properties of cyclopropylsulfamoyl chloride.
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds can be complex due to the strain in the three-membered ring. For example, cyclopropane carbonyl chloride, a related compound, has been synthesized using a new method involving bis(trichloromethyl) carbonate, which replaces general halogenating agents. This method includes steps such as esterification, cyclization, and hydrolysis, resulting in a product with a purity of 98.5%10. This suggests that similar methods could potentially be adapted for the synthesis of cyclopropylsulfamoyl chloride.
Molecular Structure Analysis
The molecular structure of cyclopropyl derivatives is characterized by the presence of a three-membered ring, which imparts significant strain and influences the compound's reactivity. For instance, cyclopropyl chloride has been studied using rotational microwave spectra, revealing bond distances and angles that reflect the strain in the molecule . These structural details are crucial for understanding the reactivity and stability of cyclopropylsulfamoyl chloride.
Chemical Reactions Analysis
Cyclopropyl-containing compounds participate in a variety of chemical reactions. For example, methylenecyclopropanes react with phenylsulfenyl chloride to yield cyclobut-1-enylsulfanyl benzene and ring-opened products . Additionally, cyclopropanesulfonyl chloride has been shown to undergo hydrolysis and reactions with tertiary amines, following mechanisms similar to those of simple alkanesulfonyl chlorides . These studies provide a foundation for predicting the reactivity of cyclopropylsulfamoyl chloride in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl derivatives are influenced by their molecular structure. For example, cyclopropylcarbonyl chloride exists as a mixture of two rotational isomers, with the S-cis form being more stable in the vapor and liquid states . The vibrational spectra of these compounds provide insights into their conformational behavior and stability . Understanding these properties is essential for the practical application of cyclopropylsulfamoyl chloride in various chemical processes.
科学研究应用
Activation of Sulfamoyl Chlorides
Cyclopropylsulfamoyl chloride, being a type of sulfamoyl chloride, can be activated through Cl-atom abstraction by a silyl radical. This process facilitates direct access to aliphatic sulfonamides from alkenes, using a single-step hydrosulfamoylation approach. This method is particularly significant in medicinal chemistry for the generation of complex molecules like sulfonamide-containing cyclobutyl-spirooxindoles (Hell et al., 2019).
Synthesis of Cyclopropane Carbonyl Chloride
Cyclopropylsulfamoyl chloride contributes to the synthesis of cyclopropane carbonyl chloride, an important intermediate in various chemical reactions. This intermediate is produced from γ-butyrolactone and is vital in processes like esterification and cyclization (Xiao-hong, 2007).
Production of (Cyclobut-1-enylsulfanyl)benzene
The reaction of methylenecyclopropanes with phenylsulfenyl chloride, where cyclopropylsulfamoyl chloride can be involved, leads to the production of (cyclobut-1-enylsulfanyl)benzene. This reaction demonstrates good total yields and offers a plausible mechanism for the formation of such compounds (Liu & Shi, 2004).
Antimicrobial Applications
In the field of antimicrobial research, cyclopropylsulfamoyl chloride derivatives have been synthesized for potential use as antimicrobial agents. These derivatives include novel thiazole, pyridone, pyrazole, and chromene compounds, which have shown promising results in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Nanofiltration Membrane Fabrication
Cyclopropylsulfamoyl chloride derivatives have been used in the fabrication of novel nanofiltration membranes. These membranes show potential in water treatment, demonstrating high rejection rates for certain salts and good water flux (Chen et al., 2015).
Enantioselective Organocatalytic Cyclopropanation
Cyclopropylsulfamoyl chloride plays a role in the enantioselective cyclopropanation of enals, utilizing benzyl chlorides. This process is catalyzed by chiral secondary amines and is significant in producing formyl cyclopropane derivatives with good yields and stereoselectivities (Meazza et al., 2016).
Chemical Encapsulation Applications
Cyclopropylsulfamoyl chloride derivatives have been explored for the modification of polyvinyl chloride surfaces into layers of macromolecular cyclams. This method is a new trend in chemical encapsulation, enhancing the properties of materials with developed sorption-active nanofilms (Fridman et al., 2015).
Catalyst in Cyclopropanation Reactions
It also finds use as a catalyst in cyclopropanation reactions of olefins, particularly in the synthesis of compounds containing cyclopropyl rings. The catalytic system allows for partial recycling of the catalyst, showing promise for future synthesis of natural products (Ciammaichella et al., 2016).
安全和危害
Cyclopropylsulfamoyl chloride is classified as dangerous according to the GHS05 and GHS07 pictograms . It can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: rinse mouth and do NOT induce vomiting (P301+P330+P331) .
Relevant Papers One relevant paper is "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases" . This paper discusses the synthesis of sulfamoyl-benzamides, including Cyclopropylsulfamoyl chloride, as a selective inhibitor for h-NTPDases .
属性
IUPAC Name |
N-cyclopropylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2S/c4-8(6,7)5-3-1-2-3/h3,5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWHNTUPIABSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylsulfamoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






